2',4'-Dihydroxypropiophenone
Overview
Description
2’,4’-Dihydroxypropiophenone is an organic compound with the molecular formula C9H10O3. It is characterized by the presence of two hydroxyl groups attached to a phenyl ring and a propiophenone moiety. This compound is known for its light yellow crystalline appearance and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,4’-Dihydroxypropiophenone can be synthesized through several methods:
Nencki Reaction: This involves the condensation of propionic acid with resorcinol in the presence of zinc chloride at reflux temperatures (160–165°C) for 15 minutes.
Boron Trifluoride Method: Resorcinol reacts with propionic acid in the presence of boron trifluoride at 70°C for 2 hours, yielding a high percentage of the desired product.
Polyphosphoric Acid Method: The reaction of propionic acid with resorcinol in the presence of polyphosphoric acid in a boiling water bath for 10–20 minutes.
Industrial Production Methods: Industrial production of 2’,4’-Dihydroxypropiophenone typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. The use of catalysts like zinc chloride and boron trifluoride is common to enhance reaction efficiency .
Chemical Reactions Analysis
2’,4’-Dihydroxypropiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), sulfonic acids.
Major Products Formed:
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
2’,4’-Dihydroxypropiophenone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,4’-Dihydroxypropiophenone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Signal Transduction: It may influence cellular signaling pathways by interacting with receptors or other signaling molecules.
Antioxidant Activity: The hydroxyl groups contribute to its antioxidant properties, neutralizing free radicals and reducing oxidative stress.
Comparison with Similar Compounds
2’,4’-Dihydroxypropiophenone can be compared with other similar compounds such as:
2’,4’-Dihydroxyacetophenone: Similar structure but lacks the propiophenone moiety.
2’,4’-Dihydroxy-3’-methylpropiophenone: Contains an additional methyl group, affecting its reactivity and applications.
4’-Propionylresorcinol: Another derivative with different substitution patterns on the phenyl ring.
Uniqueness: 2’,4’-Dihydroxypropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,10,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBBBYLDTDJMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206630 | |
Record name | 2',4'-Dihydroxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5792-36-9 | |
Record name | 2′,4′-Dihydroxypropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5792-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',4'-Dihydroxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005792369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5792-36-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2',4'-Dihydroxypropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-dihydroxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2′,4′-Dihydroxypropiophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXV5BK8TF2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2',4'-Dihydroxypropiophenone in material science?
A: this compound exhibits versatility as a building block for polymeric materials. Research shows its ability to form copolymers with compounds like 1,3-propanediol through polycondensation reactions. [] This copolymerization allows for the development of materials with tunable properties, making them potentially suitable for various applications. For instance, the resulting copolymers have shown promise in ion exchange applications, highlighting their potential in areas like water purification or metal extraction. []
Q2: Can you explain the significance of the dielectric properties of this compound?
A: Studies investigating the dielectric properties of this compound have provided insights into its molecular behavior and interactions in solution. [] Researchers have measured its dielectric constants and losses at microwave frequencies, along with static dielectric constants and refractive indices in dilute solutions. These measurements, conducted in 1,4-dioxane, allowed the calculation of crucial parameters like dielectric relaxation times, dipole moments, and activation energies. [] The findings revealed comparatively higher relaxation times, indicating potential intermolecular hydrogen bonding between the compound and the solvent molecules. [] Such insights into molecular interactions are crucial for understanding the compound's behavior in various chemical and biological environments.
Q3: What insights do we have about the thermal stability of this compound-based materials?
A: Thermal stability is a critical factor in material science. Studies employing Thermogravimetric Analysis (TGA) have been conducted on this compound-based materials. [, ] These studies provide valuable information about the thermal degradation behavior of the compound and its copolymers. Understanding the decomposition kinetics and activation energies associated with these materials is crucial for determining their suitability for applications involving elevated temperatures.
Q4: Are there any studies on the coordination chemistry of this compound?
A: Yes, research has explored the coordination chemistry of this compound, particularly its ability to act as a ligand for metal ions. [] Studies have investigated its complexation with various transition metal ions like Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). [] By employing techniques like diffuse reflectance and vibrational spectroscopy, alongside magnetic measurements, researchers have characterized the resulting polymeric chelates. These studies provide insights into the coordination geometries and properties of these complexes, which can be further explored for potential applications in catalysis or materials science.
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